Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate
Description
Molecular Formula and Isomeric Configuration
Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate possesses the molecular formula C₂₁H₃₀Cl₃NO₁₀ with a molecular weight of 562.82 grams per mole. The compound exhibits a six-membered pyranose ring configuration derived from D-glucuronic acid, maintaining the characteristic alpha anomeric configuration at the C-1 position. The stereochemical designation follows standard carbohydrate nomenclature, with the alpha configuration indicating that the anomeric substituent adopts an axial orientation relative to the ring plane when the carbohydrate is depicted in its standard chair conformation.
The structural framework incorporates the fundamental D-glucopyranuronic acid backbone, where the C-6 carbon has been oxidized to form a carboxylic acid functionality that is subsequently protected as a methyl ester. The stereochemical descriptors (2S,3S,4S,5R,6R) define the absolute configuration at each chiral center within the pyranose ring system. This configuration corresponds to the natural D-glucose stereochemistry, ensuring compatibility with biological recognition systems and enzymatic processes that interact with glucose-derived structures.
The compound's three-dimensional structure can be represented through various computational models, with the InChI key CCIDTXJAPRZHSL-BXIXQQKLSA-N providing a unique identifier for database searches and structural comparisons. The SMILES notation CC(C)C(=O)O[C@H]1C@@HOC(=O)C(C)C describes the connectivity and stereochemistry in a linear format suitable for computational analysis.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀Cl₃NO₁₀ |
| Molecular Weight | 562.82 g/mol |
| Stereochemical Configuration | (2S,3S,4S,5R,6R) |
| Anomeric Configuration | Alpha |
| Ring System | D-Glucopyranose |
Functional Groups and Protecting Strategies
The structural architecture of this compound exemplifies sophisticated protecting group strategies employed in carbohydrate chemistry. The compound incorporates two distinct classes of protecting groups: ester-based protection through isobutyryl groups and anomeric activation via trichloroacetimidate functionality. These protecting groups serve dual purposes of masking reactive hydroxyl functionalities while simultaneously modulating the electronic and steric environment around the carbohydrate core to control glycosylation reactivity.
The three isobutyryl protecting groups occupy the C-2, C-3, and C-4 positions, providing base-labile protection that can be selectively removed under mild alkaline conditions without affecting the trichloroacetimidate moiety. Isobutyryl groups represent branched acyl protecting groups that offer enhanced steric hindrance compared to linear acetyl equivalents, potentially influencing both the conformational preferences of the protected carbohydrate and its reactivity in glycosylation reactions. The electron-withdrawing nature of these ester groups creates a "disarmed" glycosyl donor system, reducing the nucleophilicity of the anomeric center and enabling controlled activation under specific conditions.
The anomeric trichloroacetimidate group functions as both a protecting group and an activating functionality. This imidate ester can be readily activated by Lewis acid catalysts such as trimethylsilyl triflate, leading to the formation of a reactive oxocarbenium ion intermediate that can couple with suitable glycosyl acceptors. Research has demonstrated that trichloroacetimidate donors undergo glycosylation through mechanisms involving intermolecular aglycon transfer, rather than simple intramolecular rearrangement, which has important implications for reaction optimization and side product formation.
The methyl ester protection of the carboxylic acid functionality at C-6 provides acid-stable protection that can withstand the acidic conditions typically employed for glycosylation reactions. This protecting group can be selectively removed through basic hydrolysis or enzymatic methods when access to the free carboxylic acid is required for subsequent transformations or biological applications.
| Position | Protecting Group | Type | Stability |
|---|---|---|---|
| C-1 (Anomeric) | Trichloroacetimidate | Imidate ester | Acid-labile, activatable |
| C-2 | Isobutyryl | Acyl ester | Base-labile |
| C-3 | Isobutyryl | Acyl ester | Base-labile |
| C-4 | Isobutyryl | Acyl ester | Base-labile |
| C-6 (Carboxyl) | Methyl ester | Alkyl ester | Base-labile |
IUPAC Naming and Synonyms
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic carbohydrate naming conventions, yielding the complete designation: methyl (2S,3S,4S,5R,6R)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate. This systematic name precisely describes each structural element, including the stereochemical configuration, protecting group identities, and their positions of attachment to the carbohydrate core.
The compound is registered under Chemical Abstracts Service number 150607-96-8, providing a unique identifier for regulatory and commercial purposes. Alternative systematic nomenclature includes alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate), which emphasizes the glucuronic acid origin and the nature of the protecting group modifications.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12-,13-,14+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDTXJAPRZHSL-BXIXQQKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150607-96-8 | |
| Record name | 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthesis Protocol
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate begins with methyl 2,3,4-tri-O-isobutyryl-D-glucopyranuronate (Compound 3) as the starting material. In a representative procedure:
-
Reaction Setup : Compound 3 (418 g, 1 mmol) is dissolved in anhydrous dichloromethane (5 mL).
-
Reagent Addition : Trichloroacetonitrile (0.4 mL, 3.7 mmol) and anhydrous potassium carbonate (83 mg, 0.6 mmol) are introduced sequentially.
-
Reaction Conditions : The mixture is stirred for 40 hours at ambient temperature.
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Workup and Purification : The crude product is filtered through a silica pad, eluted with ether, and concentrated under reduced pressure. Crystallization from dry isopropanol yields white prisms with a melting point of 108°C and a 75% yield (422 mg).
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | Methyl 2,3,4-tri-O-isobutyryl-D-glucopyranuronate |
| Solvent | Dichloromethane |
| Base | Potassium carbonate |
| Temperature | Ambient (20–25°C) |
| Reaction Time | 40 hours |
| Yield | 75% |
Mechanistic Insights
The reaction proceeds via the formation of a trichloroacetimidate group at the anomeric position. Potassium carbonate deprotonates the hydroxyl group, facilitating nucleophilic attack by trichloroacetonitrile. The α-configuration is stabilized by the neighboring group participation of the 2-O-isobutyryl group, ensuring stereoselectivity.
Scalability and Practical Considerations
The protocol demonstrates scalability, with gram-scale synthesis (418 g starting material) achieving consistent yields. Key considerations include:
-
Anhydrous Conditions : Moisture degrades trichloroacetonitrile, necessitating rigorous drying of solvents and reagents.
-
Crystallization Optimization : Isopropanol is ideal for inducing crystallization while minimizing product loss.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The -NMR spectrum (300 MHz, CDCl) confirms the structure:
-
Anomeric Proton : 6.66 ppm (d, Hz), indicative of the α-configuration.
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Trichloroacetimidoyl NH : 8.72 ppm (s).
-
Isobutyryl Methyl Groups : 1.06–1.17 ppm (m, 3×CHMe).
Table 2: -NMR Spectral Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH (Trichloroacetimidoyl) | 8.72 | Singlet |
| Anomeric H | 6.66 | Doublet |
| OCH | 3.75 | Singlet |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at 562.82 [M+H], consistent with the molecular formula.
Comparative Analysis of Synthetic Approaches
Alternative Protecting Group Strategies
While the isobutyryl group is standard for hydroxyl protection, acetyl and benzoyl groups have been explored in analogous syntheses. However, isobutyryl offers superior steric protection, minimizing unwanted side reactions during glycosylation.
Solvent and Base Screening
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Solvent Effects : Dichloromethane’s low polarity facilitates imidate formation, whereas polar aprotic solvents (e.g., THF) reduce yields due to competitive hydrolysis.
-
Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO) by ensuring complete deprotonation of the anomeric hydroxyl.
Applications in Glucuronide Conjugate Synthesis
Role in THC Metabolite Studies
The compound serves as a glucuronyl donor in synthesizing (−)-11-OH-Δ-9-THC-Glc-OAc, a metabolite of Δ-9-tetrahydrocannabinol (THC). Under catalysis by TMSOTf, it transfers the glucuronyl group to the hydroxylated THC derivative, achieving 37% yield.
Table 3: Glycosylation Reaction Parameters
| Parameter | Value |
|---|---|
| Donor | Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate |
| Acceptor | (−)-11-OH-Δ-9-THC-OAc |
| Catalyst | TMSOTf |
| Solvent | Dichloromethane |
| Yield | 37% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the trichloroacetimidoyl group, yielding the corresponding glucopyranuronic acid derivative.
Substitution Reactions: The trichloroacetimidoyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acid derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various glucopyranuronic acid derivatives, amides, esters, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Drug Development :
- The compound serves as a precursor in the synthesis of glucuronides, which are crucial for understanding drug metabolism and excretion. Its derivatives can be utilized to create stable isotope-labeled standards that facilitate accurate quantification in pharmacokinetic studies .
- Research has indicated that glucuronidation plays a significant role in the detoxification of drugs, making this compound vital for developing safer pharmaceuticals.
-
Analytical Chemistry :
- Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate is employed in various analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy to assess purity and structural integrity .
- The compound’s derivatives are also used in high-performance liquid chromatography (HPLC) for the separation and identification of complex mixtures in biological samples.
Case Study 1: Use in Pharmacokinetics
A study published in eBioMedicine detailed the use of stable isotope-labeled glucuronides derived from this compound to evaluate drug metabolism pathways in human subjects. The findings demonstrated improved accuracy in measuring drug concentrations over time, highlighting the compound's significance in pharmacokinetic research .
Case Study 2: Development of Glucuronide Prodrugs
Research conducted on the synthesis of glucuronide prodrugs using this compound showed promising results in enhancing bioavailability and therapeutic efficacy. By modifying the glucuronide structure, researchers were able to create prodrugs that exhibited improved solubility and absorption characteristics compared to their parent compounds .
Mechanism of Action
The mechanism by which Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate exerts its effects involves the reactivity of the trichloroacetimidoyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related glucopyranuronate derivatives, focusing on substituents, reactivity, and applications.
Key Comparative Findings
Reactivity in Glycosylation: The trichloroacetimidoyl group in the title compound enables superior reactivity compared to non-activated analogues (e.g., Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate). Activation requires only catalytic acid (e.g., TMSOTf), whereas bromide or phenylsulfinyl derivatives necessitate harsher conditions (e.g., AgOTf) . Acetylated derivatives (e.g., Methyl 2,3,4-Tri-O-acetyl-D-glucopyranuronate) exhibit faster reaction kinetics due to reduced steric hindrance but lower stability under prolonged storage .
Steric and Solubility Effects: Isobutyryl esters provide enhanced steric protection of hydroxyl groups compared to acetyl esters, reducing unwanted side reactions (e.g., β-glycoside formation) . Bulkier isobutyryl groups improve solubility in nonpolar solvents (e.g., CH₂Cl₂), whereas acetylated derivatives are more polar and require DMF or DMSO for dissolution .
Anomeric Control: The title compound is synthesized exclusively as the α-anomer, critical for stereoselective glycosylation. In contrast, earlier derivatives (e.g., Methyl 4-O-methyl-α-D-glucopyranuronate) were initially reported as inseparable α/β mixtures until improved isolation techniques were developed .
Applications in Glycobiology: The title compound’s trifunctional design (protecting groups, reactive leaving group) makes it ideal for constructing complex glycans for protein interaction studies.
Stability and Shelf Life
- The title compound has a shelf life of 1095 days under recommended storage conditions (−20°C, inert atmosphere), outperforming acetylated derivatives, which often degrade within 6–12 months due to ester hydrolysis .
Research Implications
The strategic incorporation of trichloroacetimidoyl and isobutyryl groups in Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate addresses longstanding challenges in carbohydrate synthesis, including anomeric control, stability, and scalability. Future research may focus on:
- Expanding its use in automated glycan assembly platforms.
- Comparing its performance with newer glycosyl donors (e.g., thioglycosides) in challenging glycosidic linkages.
This compound remains indispensable in advancing glycan-mediated biomedical research, from vaccine development to cancer biomarker discovery .
Biological Activity
Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate (CAS: 150607-96-8) is a complex carbohydrate derivative with significant potential in biological and pharmaceutical applications. This article explores its biological activity, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₃₀Cl₃N₃O₇
- Molecular Weight : 421.80 g/mol
- Physical State : Solid
- Solubility : Soluble in DMSO, DMF, dichloromethane, chloroform, and methanol .
Antimicrobial Properties
Research has indicated that derivatives of glucuronic acid exhibit antimicrobial activity. The trichloroacetimidoyl group in this compound may enhance its interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
- Case Study : A study demonstrated that similar glucuronide derivatives showed significant inhibition of bacterial growth in vitro, suggesting that this compound may possess comparable properties .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for certain glycosyltransferases involved in glycosylation processes. This could have implications for drug metabolism and the development of therapeutic agents targeting glycosylation pathways.
- Research Findings : Inhibition assays indicated that compounds with similar structural motifs effectively inhibited specific glycosyltransferases by mimicking the natural substrates .
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of Trichloroacetimidate : The initial step involves the formation of a trichloroacetimidate from glucuronic acid derivatives.
- Acylation : Subsequent acylation with isobutyric anhydride leads to the formation of the tri-O-isobutyryl derivative.
- Purification : The final product is purified through crystallization or chromatography to ensure high purity for biological testing.
Research Findings and Case Studies
Q & A
What are the key methodological considerations for synthesizing Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate?
Basic Research Question
The synthesis involves sequential protection of hydroxyl groups and activation of the anomeric position. A critical step is the regioselective isobutyrylation of the 2-, 3-, and 4-hydroxyl groups under anhydrous conditions, followed by trichloroacetimidate formation at the 1-position. Evidence from analogous glucopyranuronate syntheses highlights the use of inert atmospheres (e.g., nitrogen) to prevent hydrolysis and side reactions . Key reagents include isobutyric anhydride for acylation and trichloroacetonitrile with a catalytic base (e.g., DBU) for imidate activation. Purification typically employs column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
How is conformational analysis of the glucopyranuronate ring performed, and why is it significant?
Advanced Research Question
The compound’s reactivity in glycosylation reactions depends on its ring conformation. Puckering coordinates, as defined by Cremer and Pople, quantify deviations from planarity using amplitude (q) and phase (φ) parameters derived from crystallographic or NMR data . For example, X-ray crystallography (as in related methyl glucopyranuronates) reveals a chair conformation, where the trichloroacetimidate group adopts an axial orientation to minimize steric clashes with the isobutyryl groups . Computational methods (DFT or MD simulations) can further predict stability under varying solvent conditions.
What advanced techniques are used to characterize this compound’s regioselectivity in glycosylation reactions?
Advanced Research Question
Regioselectivity is assessed via competitive glycosylation assays and NMR spectroscopy. For instance, - and -NMR track the disappearance of the trichloroacetimidate proton (~δ 6.5 ppm) and the emergence of glycosidic linkage signals. In studies of analogous trichloroacetimidates, HSQC and NOESY experiments help confirm anomeric configuration and intermolecular interactions . Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns, while HPLC monitors reaction progress .
How can researchers resolve contradictions in synthetic yields or regiochemical outcomes?
Advanced Research Question
Contradictory results often arise from variations in reaction conditions (e.g., temperature, catalyst loading). For example, higher temperatures may favor β-selectivity due to increased anomeric oxygen nucleophilicity, while bulky isobutyryl groups sterically hinder certain transition states. Systematic optimization via Design of Experiments (DoE) can identify critical factors. Case studies in glycoside synthesis emphasize the role of Lewis acids (e.g., TMSOTf) in modulating selectivity, with kinetic vs. thermodynamic control being a key consideration .
What are the applications of this compound in glycobiology and glycomaterials?
Advanced Research Question
The trichloroacetimidate group serves as a glycosyl donor for constructing glucuronic acid-containing glycans, which are critical in heparan sulfate and hyaluronic acid biosynthesis. In advanced applications, the compound is used to synthesize glycan microarrays for studying carbohydrate-protein interactions (e.g., lectin binding) . Its isobutyryl groups enhance stability during enzymatic assays, enabling precise probing of glycosyltransferase activity. Recent work also explores its utility in creating glycomimetics for drug delivery or immunomodulation .
How does the choice of protecting groups (isobutyryl vs. acetyl) impact reactivity and downstream applications?
Basic Research Question
Isobutyryl groups offer superior steric bulk compared to acetyl, reducing undesired side reactions (e.g., migration or hydrolysis) during prolonged synthesis. However, their removal requires harsher conditions (e.g., concentrated NaOH/MeOH), which may compromise acid-sensitive functionalities. In contrast, acetyl groups are cleaved under milder basic conditions (e.g., NaOMe/MeOH). Studies on tetra-O-acetyl derivatives demonstrate that acetylated intermediates are more prone to β-elimination under acidic conditions, whereas isobutyryl groups stabilize the glycosidic bond .
What safety protocols are critical when handling this compound?
Basic Research Question
The trichloroacetimidate group is moisture-sensitive and releases toxic HCl upon decomposition. Synthesis and handling must occur in a fume hood with anhydrous solvents (e.g., dried CHCl). Personal protective equipment (nitrile gloves, safety goggles) is mandatory. Waste containing trichloroacetimidate residues should be neutralized with aqueous NaHCO before disposal. Risk assessments should address flammability (from isobutyric anhydride) and reactivity with strong oxidizers .
How can researchers validate the stereochemical purity of the final product?
Advanced Research Question
Chiral HPLC with a cellulose-based column resolves α/β anomers, while optical rotation measurements ([α]) compare observed values to literature data (e.g., [α] +120° for α-configuration in similar glucopyranuronates) . X-ray crystallography provides definitive proof, as seen in methyl 4-O-methyl-α-D-glucopyranuronate structures, where the anomeric trichloroacetimidate group’s orientation is unambiguous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
